Cas no 933738-01-3 ((5-methoxy-1,3-benzothiazol-2-yl)methanamine)

(5-Methoxy-1,3-benzothiazol-2-yl)methanamine is a heterocyclic amine derivative featuring a benzothiazole core substituted with a methoxy group at the 5-position and an aminomethyl group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a key intermediate in the development of bioactive molecules. The methoxy group enhances electron density, influencing reactivity and binding interactions, while the aminomethyl moiety provides a functional handle for further derivatization. Its well-defined structure and stability under standard conditions make it suitable for applications in pharmaceutical research, particularly in the design of enzyme inhibitors or receptor modulators. High-purity grades ensure reproducibility in experimental settings.
(5-methoxy-1,3-benzothiazol-2-yl)methanamine structure
933738-01-3 structure
商品名:(5-methoxy-1,3-benzothiazol-2-yl)methanamine
CAS番号:933738-01-3
MF:C9H10N2OS
メガワット:194.253500461578
MDL:MFCD17180645
CID:5228233
PubChem ID:68521836

(5-methoxy-1,3-benzothiazol-2-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (5-methoxy-1,3-benzothiazol-2-yl)methanamine
    • MDL: MFCD17180645
    • インチ: 1S/C9H10N2OS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3
    • InChIKey: LBEWPYDYNCJQJZ-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=C(OC)C=C2N=C1CN

(5-methoxy-1,3-benzothiazol-2-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-322776-2.5g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
2.5g
$4424.0 2023-09-04
Enamine
EN300-322776-0.5g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
0.5g
$2167.0 2023-09-04
Enamine
EN300-322776-5.0g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
5.0g
$6545.0 2023-02-24
Enamine
EN300-322776-10.0g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
10.0g
$9704.0 2023-02-24
Enamine
EN300-322776-10g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
10g
$9704.0 2023-09-04
Enamine
EN300-322776-0.05g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
0.05g
$1895.0 2023-09-04
Enamine
EN300-322776-1.0g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
1g
$0.0 2023-06-07
Enamine
EN300-322776-0.25g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
0.25g
$2077.0 2023-09-04
Enamine
EN300-322776-0.1g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
0.1g
$1986.0 2023-09-04
Enamine
EN300-322776-1g
(5-methoxy-1,3-benzothiazol-2-yl)methanamine
933738-01-3
1g
$2257.0 2023-09-04

(5-methoxy-1,3-benzothiazol-2-yl)methanamine 関連文献

(5-methoxy-1,3-benzothiazol-2-yl)methanamineに関する追加情報

Introduction to (5-methoxy-1,3-benzothiazol-2-yl)methanamine (CAS No. 933738-01-3)

Compound (5-methoxy-1,3-benzothiazol-2-yl)methanamine, identified by its CAS number 933738-01-3, is a significant molecule in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The presence of a benzothiazole core, combined with a methanamine substituent, positions this compound as a promising candidate for further exploration in medicinal chemistry.

The benzothiazole moiety is a well-documented pharmacophore in drug discovery, exhibiting a wide range of biological effects. Its incorporation into the molecular framework of (5-methoxy-1,3-benzothiazol-2-yl)methanamine contributes to its potential therapeutic applications. Specifically, the methoxy group at the 5-position and the amine functionality at the 2-position of the benzothiazole ring introduce specific electronic and steric properties that can influence its interactions with biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of such compounds. Studies have indicated that molecules containing benzothiazole derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer activities. The amine group in (5-methoxy-1,3-benzothiazol-2-yl)methanamine is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for binding to biological receptors.

In vitro studies have begun to unravel the potential of (5-methoxy-1,3-benzothiazol-2-yl)methanamine as a lead compound for drug development. Its ability to modulate enzyme activity and receptor binding has been explored in various cellular models. For instance, preliminary data suggests that this compound may interfere with pathways involved in cancer cell proliferation by inhibiting key enzymes such as kinases and phosphodiesterases.

The synthesis of (5-methoxy-1,3-benzothiazol-2-yl)methanamine involves multi-step organic reactions that highlight the synthetic versatility of benzothiazole derivatives. The introduction of the methoxy group and the amine functionality requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency, facilitating further research into its biological properties.

The role of computational modeling in predicting the behavior of (5-methoxy-1,3-benzothiazol-2-yl)methanamine cannot be overstated. Molecular docking studies have been instrumental in identifying potential binding sites on target proteins. These studies not only provide insights into the mechanism of action but also guide the design of analogs with improved efficacy and selectivity. The integration of experimental data with computational predictions offers a powerful approach to rational drug design.

Epidemiological and preclinical studies have begun to explore the therapeutic potential of benzothiazole derivatives in treating various diseases. The structural features of (5-methoxy-1,3-benzothiazol-2-yl)methanamine make it an attractive candidate for further investigation. Its ability to cross cell membranes and interact with intracellular targets suggests that it may have applications beyond traditional small molecule drugs.

The future direction of research on (5-methoxy-1,3-benzothiazol-2-yl)methanamine lies in its optimization for clinical use. This involves not only improving its pharmacokinetic properties but also ensuring its safety profile is well-characterized. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating laboratory findings into tangible therapeutic benefits.

In conclusion, (5-methoxy-1,3-benzothiazol-2-yl)methanamine represents a fascinating area of study within chemical biology and pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action, this compound is poised to make significant contributions to medical science.

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